Cas no 1021073-69-7 (2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1021073-69-7x500.png)
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide
- N-(4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- F2267-0008
- 1021073-69-7
- AKOS024633844
-
- インチ: 1S/C20H24N2O4S/c1-26-18-12-10-16(11-13-18)21-20(23)15-17-7-5-6-14-22(17)27(24,25)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,14-15H2,1H3,(H,21,23)
- InChIKey: QVXUHTGMTBGITK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1)(=O)CC1CCCCN1S(C1=CC=CC=C1)(=O)=O
計算された属性
- 精确分子量: 388.146
- 同位素质量: 388.146
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 6
- 複雑さ: 575
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 84.1A^2
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2267-0008-25mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-75mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-100mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-2mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-10mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-30mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-4mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-5μmol |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-40mg |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2267-0008-2μmol |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide |
1021073-69-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide 関連文献
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamideに関する追加情報
Introduction to 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 1021073-69-7)
2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide, identified by its CAS number 1021073-69-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperidine core substituted with a benzenesulfonyl group and an N-(4-methoxyphenyl)acetamide moiety, has garnered attention due to its potential therapeutic applications and its structural features that make it a promising candidate for further investigation.
The piperidin-2-yl moiety is a common pharmacophore in drug discovery, known for its ability to enhance binding affinity and selectivity in biological targets. The incorporation of a benzenesulfonyl group further modifies the electronic and steric properties of the molecule, potentially influencing its interactions with biological receptors. The presence of the N-(4-methoxyphenyl)acetamide group adds another layer of complexity, contributing to the compound's overall pharmacological profile.
In recent years, there has been growing interest in the development of small molecules that can modulate neural pathways and neurotransmitter systems. Piperidine derivatives, in particular, have been extensively studied for their potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The compound 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide represents a novel approach to this challenge, combining structural elements that have shown promise in previous investigations.
The 4-methoxyphenyl group is another key feature of this molecule, known for its ability to influence metabolic stability and bioavailability. This substitution pattern is frequently observed in bioactive compounds, suggesting that 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide may exhibit favorable pharmacokinetic properties. Furthermore, the acetamide moiety can serve as a hydrogen bond acceptor, enhancing interactions with biological targets and potentially improving drug efficacy.
Numerous studies have highlighted the importance of rational drug design in developing new therapeutic agents. Computational modeling and high-throughput screening have become indispensable tools in this process, allowing researchers to predict molecular interactions and optimize lead compounds. The structural features of 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide make it an attractive candidate for these approaches, offering opportunities to explore its potential as a drug candidate.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, may be employed to construct the desired framework efficiently. The development of robust synthetic routes is crucial for enabling further exploration of the compound's pharmacological properties.
Evaluation of the biological activity of 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide has begun in several preclinical studies. Initial findings suggest that the compound exhibits promising interactions with specific enzymes and receptors relevant to neurological disorders. These interactions are being further characterized using biochemical assays and cell-based models to understand the mechanisms by which the compound exerts its effects.
The potential therapeutic applications of this compound are broad and include treatments for neurological conditions as well as other diseases where modulation of neurotransmitter systems is relevant. For instance, its ability to interact with serotonin receptors may make it useful in managing symptoms associated with depression or anxiety disorders. Additionally, its interactions with dopamine receptors could be explored for applications in neurodegenerative diseases.
The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure that potential side effects are minimized. Preclinical toxicology studies are essential for evaluating the safety profile of 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide before it can be considered for clinical trials. These studies will provide critical data on its metabolic stability, distribution, excretion, and potential toxicological effects.
In conclusion, 2-[1-(benzenesulfonyl)-piperidin-2-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 1021073-69-7) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further investigation into treating neurological disorders and other conditions involving neurotransmitter modulation. As research continues to uncover new insights into its pharmacological properties, this compound may emerge as a valuable therapeutic agent in the future.
1021073-69-7 (2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methoxyphenyl)acetamide) Related Products
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 2168168-33-8(2-cyclobutylthieno2,3-dpyrimidine-4-carboxylic acid)
- 2229617-51-8(tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 6833-13-2(2-Chloro-N-phenylbenzamide)
- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)
- 789490-65-9((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)
- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)




